2-Propylcyclobutan-1-ol
Description
2-Propylcyclobutan-1-ol is an organic compound with the molecular formula C7H14O It belongs to the class of cycloalkanes, specifically cyclobutanols, which are characterized by a four-membered carbon ring with a hydroxyl group attached to one of the carbon atoms
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-propylcyclobutan-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-3-6-4-5-7(6)8/h6-8H,2-5H2,1H3 |
InChI Key |
SJSVQPNMMHKZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylcyclobutan-1-ol can be synthesized through several methods, including:
[2+2] Cycloaddition Reactions: This method involves the cycloaddition of alkenes under photochemical conditions to form cyclobutane rings.
Grignard Reactions: The reaction of cyclobutanone with propylmagnesium bromide followed by hydrolysis can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to cyclobutane derivatives with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation Products: 2-Propylcyclobutanone, 2-Propylcyclobutanecarboxylic acid.
Reduction Products: Various cyclobutane derivatives.
Substitution Products: Halogenated cyclobutanes.
Scientific Research Applications
2-Propylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Cyclobutanol: Similar structure but lacks the propyl group.
2-Methylcyclobutan-1-ol: Similar structure with a methyl group instead of a propyl group.
Cyclopentanol: A five-membered ring with a hydroxyl group.
Uniqueness: 2-Propylcyclobutan-1-ol is unique due to the presence of the propyl group, which imparts different chemical and physical properties compared to its analogs.
Biological Activity
2-Propylcyclobutan-1-ol is a cyclic alcohol that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by a cyclobutane ring and a propyl group, suggests potential bioactivity that warrants detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound is . The compound features a cyclobutane ring with a propyl group attached to one of the carbon atoms, along with a hydroxyl (-OH) functional group. This structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Recent studies have indicated that cyclobutane derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways. For example, an investigation into similar cyclobutane compounds demonstrated their efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus |
| Cyclobutane Derivative A | Antimicrobial | Escherichia coli |
| Cyclobutane Derivative B | Antibacterial | Proteus mirabilis |
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound appears to trigger apoptosis through the activation of caspase pathways, which are crucial for programmed cell death. Research indicates that the compound's ability to modulate cell signaling pathways may contribute to its anticancer properties .
Study on Antimicrobial Activity
A study conducted by researchers at a leading university explored the antimicrobial properties of various cyclobutane derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, making it a promising candidate for further development in antimicrobial therapies .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound significantly reduced cell proliferation in a dose-dependent manner. The authors concluded that further mechanistic studies are needed to elucidate the pathways involved in its cytotoxic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the cyclobutane ring allows it to integrate into lipid membranes, potentially disrupting their integrity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to increased cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
